Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKIJGQXQOGHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569504 | |
| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-36-2 | |
| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, a robust method for the formation of the thiazole ring. This document outlines the detailed experimental protocols for the preparation of the necessary starting materials and the final condensation step to yield the target compound. All quantitative data is presented in structured tables for clarity and ease of comparison.
I. Overview of the Synthetic Pathway
The synthesis of this compound proceeds via a two-step sequence. The first step involves the preparation of the key intermediate, 2-chlorothiobenzamide. The second step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of 2-chlorothiobenzamide with ethyl bromopyruvate to form the desired thiazole ring system.
An In-depth Technical Guide to Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Core Chemical Properties and Synthetic Methodologies
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate. This thiazole derivative is a subject of interest in medicinal chemistry and materials science due to its versatile structure and potential applications.[1]
Core Chemical Properties
This compound is a heterocyclic compound featuring a thiazole ring, a core structure known for its presence in a wide range of biologically active molecules.[2][3] The substitution of a 2-chlorophenyl group at the second position and an ethyl carboxylate group at the fourth position defines its specific chemical characteristics and potential for further functionalization.
The key quantitative properties of the compound are summarized below. These parameters are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 132089-36-2 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |
| Molecular Weight | 267.74 g/mol | [1] |
| Appearance | Brown liquid | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of thiazole derivatives often follows the well-established Hantzsch thiazole synthesis or variations thereof. The construction of the this compound scaffold typically involves the condensation of an α-haloketone equivalent with a thioamide.
The logical workflow for the synthesis initiates from 2-chlorobenzaldehyde, which is converted to the corresponding thioamide. Separately, an ethyl ester with a reactive α-position is halogenated. The subsequent cyclization of these two key intermediates yields the final thiazole product.
Caption: Generalized Hantzsch synthesis workflow for the target compound.
The following protocol is a representative method based on standard organic synthesis techniques for thiazoles.
-
Preparation of 2-Chlorothiobenzamide (Intermediate 1):
-
To a solution of 2-chlorobenzaldehyde in dry toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude thioamide by column chromatography or recrystallization.
-
-
Preparation of Ethyl 3-bromo-2-oxobutanoate (Intermediate 2):
-
Dissolve ethyl acetoacetate in a suitable solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) or a solution of bromine (1.0 equivalent) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-bromoketone, which can often be used without further purification.
-
-
Cyclocondensation to form this compound:
-
Dissolve 2-chlorothiobenzamide (1.0 equivalent) in a solvent like ethanol or acetonitrile.
-
Add the prepared ethyl 3-bromo-2-oxobutanoate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
-
Biological Activity and Potential Applications
Thiazole-containing compounds are recognized for their wide spectrum of pharmacological activities, making them important scaffolds in drug discovery.[3] Derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5][6]
-
Pharmaceutical Research: This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] The thiazole ring is a crucial pharmacophore that can interact with various biological targets.[1]
-
Anticancer Potential: Thiazole derivatives have been investigated for their ability to inhibit cancer cell growth.[7] Some thiazole-based drugs function by inhibiting key enzymes in cell signaling pathways, such as protein kinases.
-
Agrochemicals: The structural motif is also utilized in the development of novel pesticides and herbicides.[1]
Many small-molecule anticancer drugs, including some thiazole derivatives, function by inhibiting protein kinases that are often overactive in cancer cells. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified, representative pathway where a thiazole derivative could act as an inhibitor.
Caption: Representative pathway showing kinase inhibition by a thiazole derivative.
Conclusion
This compound is a valuable heterocyclic compound with well-defined chemical properties. Its synthesis is achievable through established chemical routes, making it an accessible building block for further chemical exploration. The broader class of thiazole derivatives demonstrates significant potential in drug discovery and materials science, underscoring the importance of this compound as a key intermediate for developing novel, biologically active agents.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. media.neliti.com [media.neliti.com]
- 4. Buy Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | 338982-17-5 [smolecule.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Technical Guide: Spectroscopic Analysis of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate
Introduction
Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The 2-chlorophenyl substituent and the ethyl carboxylate group at positions 2 and 4, respectively, are expected to modulate its physicochemical and pharmacological properties. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides an in-depth overview of its predicted spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | s | 1H | Thiazole C5-H |
| ~7.95 | dd | 1H | Aromatic C6'-H |
| ~7.45 - 7.30 | m | 3H | Aromatic C3', C4', C5'-H |
| 4.42 | q | 2H | -O-CH₂-CH₃ |
| 1.40 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (ester) |
| ~161.5 | Thiazole C2 |
| ~148.0 | Thiazole C4 |
| ~133.0 | Aromatic C1' |
| ~132.5 | Aromatic C2' (C-Cl) |
| ~131.0 | Aromatic C |
| ~130.5 | Aromatic C |
| ~129.0 | Aromatic C |
| ~127.0 | Aromatic C |
| ~125.0 | Thiazole C5 |
| ~61.5 | -O-CH₂-CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O (ester) stretch |
| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretches |
| ~1250 | Strong | C-O (ester) stretch |
| ~750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 267/269 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 222/224 | Moderate | [M - OCH₂CH₃]⁺ |
| 194/196 | Moderate | [M - COOCH₂CH₃]⁺ |
| 139 | High | [C₆H₄Cl-CN]⁺ fragment |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis: Hantzsch Thiazole Synthesis
A plausible and widely used method for the synthesis of the target compound is the Hantzsch thiazole synthesis.
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Thioamide Formation: 2-Chlorobenzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane under reflux to yield 2-chlorothiobenzamide.
-
Cyclocondensation: The resulting 2-chlorothiobenzamide is then reacted with ethyl bromopyruvate in a solvent such as ethanol or acetone. The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
-
Data is processed using appropriate software, with chemical shifts referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
-
IR Spectroscopy:
-
A small amount of the purified compound is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
The sample is analyzed using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
For EI-MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source.
-
The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.
-
Workflow Visualizations
The following diagrams illustrate the logical flow of the synthesis and characterization process.
A Technical Guide to the Crystal Structure Analysis of Thiazole Carboxylate Derivatives: A Case Study of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
Introduction
This technical guide provides an in-depth overview of the crystal structure analysis of ethyl 2-substituted thiazole-4-carboxylates, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of public crystallographic data for ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, this document will focus on the detailed analysis of a closely related and structurally significant analogue, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [1]. The methodologies and data presentation formats described herein are directly applicable to the broader class of thiazole derivatives and serve as a comprehensive template for their crystallographic analysis.
Thiazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating their mechanism of action. Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise arrangement of atoms in a crystalline solid, providing valuable information on molecular geometry, conformation, and intermolecular interactions.[5][6]
This guide will cover the experimental protocols for synthesis and crystallization, the methodology for single-crystal X-ray diffraction data collection and structure refinement, and a detailed presentation of the crystallographic data.
Data Presentation
The quantitative data obtained from the crystal structure analysis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate are summarized in the following tables for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C12H12N4O4S |
| Formula weight | 324.32 |
| Temperature | 296(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | |
| a | 10.6321(3) Å |
| b | 10.1234(3) Å |
| c | 13.1165(4) Å |
| α | 90° |
| β | 108.571(2)° |
| γ | 90° |
| Volume | 1338.21(7) ų |
| Z | 4 |
| Density (calculated) | 1.609 Mg/m³ |
| Absorption coefficient | 2.195 mm⁻¹ |
| F(000) | 672 |
| Data collection | |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| Theta range for data collection | 4.19 to 72.03° |
| Index ranges | -13<=h<=13, -12<=k<=12, -16<=l<=16 |
| Reflections collected | 11467 |
| Independent reflections | 2548 [R(int) = 0.0346] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2548 / 0 / 202 |
| Goodness-of-fit on F² | 1.047 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1130 |
| R indices (all data) | R1 = 0.0465, wR2 = 0.1171 |
| Largest diff. peak and hole | 0.283 and -0.329 e.Å⁻³ |
Data sourced from the study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[1].
Table 2: Selected Bond Lengths (Å)
| Bond | Length | Bond | Length |
| S(1)-C(9) | 1.721(2) | N(2)-C(8) | 1.378(3) |
| S(1)-C(10) | 1.728(2) | N(4)-C(9) | 1.312(3) |
| O(1)-C(11) | 1.205(3) | C(8)-N(1) | 1.300(3) |
| O(2)-C(11) | 1.332(3) | C(9)-N(4) | 1.312(3) |
| O(2)-C(12) | 1.458(3) | C(10)-C(11) | 1.472(3) |
| N(1)-N(2) | 1.373(2) |
Data sourced from the study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[1].
Table 3: Selected Bond Angles (°)
| Atoms | Angle | Atoms | Angle |
| C(9)-S(1)-C(10) | 89.92(11) | N(4)-C(9)-S(1) | 115.54(16) |
| C(11)-O(2)-C(12) | 116.4(2) | N(4)-C(9)-N(2) | 127.3(2) |
| N(2)-N(1)-C(8) | 116.8(2) | S(1)-C(9)-N(2) | 117.14(15) |
| N(1)-N(2)-C(9) | 119.85(18) | S(1)-C(10)-C(11) | 126.9(2) |
| C(1)-C(8)-N(1) | 125.8(2) | O(1)-C(11)-O(2) | 124.0(2) |
| C(7)-C(8)-N(1) | 114.7(2) | O(1)-C(11)-C(10) | 124.2(2) |
| O(2)-C(11)-C(10) | 111.8(2) |
Data sourced from the study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[1].
Experimental Protocols
Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate
The synthesis of the title compound is typically achieved through a two-step process.[1][7]
-
Formation of Thiosemicarbazone: 1-(2-nitrobenzylidene)thiosemicarbazide is synthesized by reacting thiosemicarbazide with 2-nitrobenzaldehyde.
-
Cyclization: The resulting thiosemicarbazone is then cyclized with ethyl bromopyruvate in a suitable solvent, such as ethanol, under reflux conditions to yield ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.[1][7] The reaction progress can be monitored by thin-layer chromatography (TLC).[8]
Single-Crystal X-ray Diffraction (SC-XRD)
The following protocol outlines the key steps in obtaining the crystal structure of a small molecule like ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.[1]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent, such as tetrahydrofuran (THF).[1]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The data for the reference compound was collected on a Bruker APEX-II CCD area detector diffractometer with graphite-monochromated CuKα radiation.[1] Data is typically collected at a controlled temperature, often 296 K, using a series of ω and φ scans.[9]
-
Data Reduction: The collected diffraction images are processed to obtain integrated intensities and their standard uncertainties. Cell refinement and data reduction are performed using software such as SAINT.[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages like SHELXS and SHELXL.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualization of Workflows and Relationships
Experimental Workflow for Crystal Structure Analysis
Caption: A flowchart illustrating the key stages from chemical synthesis to crystallographic data acquisition.
Logical Relationships in Crystal Structure Determination
Caption: The logical progression of steps involved in determining a crystal structure from diffraction data.
Conclusion
The crystal structure analysis of ethyl 2-substituted thiazole-4-carboxylates provides invaluable insights for medicinal chemistry and drug development. By employing standard synthesis and single-crystal X-ray diffraction techniques, as detailed in this guide with the example of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, researchers can obtain precise three-dimensional structural information. This data, including bond lengths, bond angles, and intermolecular interactions, is fundamental for understanding structure-activity relationships and for the rational design of new therapeutic agents. The presented workflows and data tables serve as a robust framework for the crystallographic investigation of this important class of heterocyclic compounds.
References
- 1. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]
- 2. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 3. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rigaku.com [rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
"Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate CAS number and identifiers"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical identifiers, synthesis, and known biological activities, offering valuable insights for professionals in drug discovery and development.
Chemical Identifiers and Properties
This compound is a thiazole derivative characterized by a 2-chlorophenyl group at the second position and an ethyl carboxylate group at the fourth position of the thiazole ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 132089-36-2[1] |
| IUPAC Name | ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate[1] |
| Molecular Formula | C₁₂H₁₀ClNO₂S[1] |
| Molecular Weight | 267.74 g/mol [1] |
| MDL Number | MFCD06738334[1] |
| PubChem ID | 15170575[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Brown liquid |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | Store at 0-8 °C |
Synthesis
The primary synthetic route for this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide.
General Experimental Protocol: Hantzsch Thiazole Synthesis
The synthesis of 2,4-disubstituted thiazoles generally follows the Hantzsch condensation pathway. The key steps involve the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, the likely precursors would be a 2-chlorobenzothioamide and an ethyl 2-halo-3-oxobutanoate.
Experimental Workflow: Hantzsch Thiazole Synthesis
References
The Core of Modern Medicinal Chemistry: A Technical Guide to the Physical and Chemical Properties of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the physical and chemical properties of thiazole derivatives, offering a critical resource for researchers engaged in the design and development of novel therapeutics.
Physical Properties of Thiazole Derivatives
The physical characteristics of thiazole derivatives are fundamental to their behavior in biological systems, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. The parent compound, thiazole, is a pale yellow liquid with a pyridine-like odor.[1][2][3] Key physical properties of thiazole and its illustrative derivatives are summarized below.
General Physical Characteristics
-
Appearance : Thiazole is a pale-yellow flammable liquid.[2] Derivatives can range from liquids to crystalline solids, with colors varying based on substituents.
-
Odor : The parent thiazole has a characteristic pyridine-like odor.[1][2][3]
-
Solubility : Thiazole is sparingly soluble in water but shows good solubility in organic solvents like alcohol and ether.[2] The solubility of its derivatives is highly dependent on the nature of the appended functional groups.
Quantitative Physical Data
The following tables present key quantitative physical data for the parent thiazole ring and a selection of its derivatives, providing a comparative overview for medicinal chemists.
Table 1: General Physical Properties of Thiazole
| Property | Value | Reference |
| Molecular Formula | C₃H₃NS | [1][2] |
| Molar Mass | 85.12 g·mol⁻¹ | [1] |
| Boiling Point | 116-118 °C | [1][2] |
| Density | 1.2 g/cm³ | [2] |
| pKa (of conjugate acid) | 2.5 | [1][2] |
| Dipole Moment | 1.61 D | [2] |
Table 2: Spectroscopic Data for the Thiazole Ring
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | Ring protons typically resonate between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current. | [1] |
| ¹³C NMR | The chemical shifts of the carbon atoms are influenced by the electronegativity of the heteroatoms and the aromaticity of the ring. | [4] |
| IR Spectroscopy | Characteristic vibrational frequencies for C=N, C=C, and C-S stretching within the ring. | [5][6] |
| UV-Vis Spectroscopy | Absorption bands corresponding to π → π* electronic transitions. | [5][6] |
| Mass Spectrometry | The molecular ion peak is readily observed, and fragmentation patterns can provide structural information. | [4][5] |
Chemical Properties and Reactivity
The chemical behavior of the thiazole nucleus is characterized by its aromaticity and the specific reactivity patterns dictated by the presence of both sulfur and nitrogen heteroatoms.
Aromaticity and Electronic Structure
Thiazole is an aromatic compound, exhibiting significant π-electron delocalization, which imparts it with greater stability compared to its non-aromatic counterparts.[1][7] The electron density distribution in the thiazole ring is not uniform; the C5 position is the most electron-rich and thus the primary site for electrophilic attack, while the C2 position is electron-deficient and acidic, making it susceptible to deprotonation by strong bases.[1]
Key Chemical Reactions
Thiazole derivatives undergo a variety of chemical transformations, which are crucial for their synthesis and functionalization.
-
Electrophilic Substitution : This primarily occurs at the C5 position.[1] Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
-
Nucleophilic Substitution : Nucleophilic attack is favored at the C2 position, especially when a good leaving group is present.[2][8]
-
Deprotonation at C2 : The proton at the C2 position is acidic and can be removed by strong bases like organolithium reagents to form a nucleophilic C2-lithiated species, which can then react with various electrophiles.[1][7]
-
N-Alkylation : The nitrogen atom at position 3 is basic and can be readily alkylated to form thiazolium salts.[1][8] These salts are important as catalysts in reactions like the Stetter reaction and the Benzoin condensation.[1]
-
Oxidation : Thiazoles can be oxidized at the nitrogen atom to form thiazole N-oxides.[1][2]
-
Cycloaddition Reactions : Thiazoles can participate in cycloaddition reactions, although often requiring high temperatures due to the stability of the aromatic ring.[1][2]
The following diagram illustrates the general reactivity of the thiazole ring.
Caption: General reactivity map of the thiazole ring.
Experimental Protocols
The synthesis and characterization of thiazole derivatives are routine yet critical procedures in medicinal chemistry. Below are representative experimental protocols for the synthesis and spectroscopic analysis of these compounds.
Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole derivatives.[1][8]
Objective: To synthesize a 2,4-disubstituted thiazole derivative.
Methodology:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Thioamide : To the stirred solution, add the thioamide (1 equivalent).
-
Reaction Conditions : Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purification : Purify the crude product by recrystallization or column chromatography on silica gel.
The following diagram outlines the workflow for a typical Hantzsch thiazole synthesis.
Caption: Workflow for Hantzsch thiazole synthesis.
Spectroscopic Characterization
Objective: To confirm the structure and purity of the synthesized thiazole derivative.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis : Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure of the molecule.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Acquisition : Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[5]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).[5]
-
Acquisition : Acquire the mass spectrum.
-
Data Analysis : Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.[5]
Role in Drug Development and Signaling Pathways
Thiazole derivatives are integral to a multitude of approved drugs and clinical candidates, targeting a wide range of diseases.[9][10][11] Their mechanism of action often involves interaction with specific biological targets, thereby modulating signaling pathways crucial for disease progression. For instance, many thiazole-containing compounds act as kinase inhibitors, playing a critical role in cancer therapy.[12][13]
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream PI3K/AKT pathway, a common target for thiazole-based kinase inhibitors.
Caption: Inhibition of an RTK signaling pathway by a thiazole derivative.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Thiazole Scaffold: A Cornerstone in Drug Discovery and Chemical Synthesis
An In-depth Technical Guide on the Discovery and History of Novel Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a pivotal structural motif in the landscape of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of natural products and synthetic compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of novel thiazole-containing compounds, detailing their synthesis, mechanisms of action, and quantitative biological data. Experimental protocols for key synthetic methodologies and visualizations of critical signaling pathways and experimental workflows are included to provide a thorough resource for researchers in the field.
A Rich History: From Vitamins to Wonder Drugs
The journey of thiazole compounds began with the elucidation of the structure of thiamine (Vitamin B1), a vital coenzyme in carbohydrate metabolism. The discovery of the thiazole moiety within this essential nutrient sparked interest in this heterocyclic system. The mid-20th century witnessed the rise of sulfathiazole, one of the first commercially successful sulfonamide antibiotics, which played a crucial role in combating bacterial infections before the widespread availability of penicillin.[1][2] The thiazole ring was also identified as a key component of the penicillin antibiotic family, further cementing its importance in the realm of antimicrobial agents.[3]
Foundational Synthetic Methodologies
The exploration and development of thiazole-containing compounds have been propelled by robust and versatile synthetic methods. Two classical and enduring reactions form the bedrock of thiazole synthesis: the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.
Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this method involves the condensation reaction between an α-haloketone and a thioamide.[4][5] The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to afford the thiazole ring. The Hantzsch synthesis is renowned for its reliability and high yields.[4]
Cook-Heilbron Thiazole Synthesis
Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[6] This reaction is particularly valuable for accessing a class of thiazoles that are important intermediates for the synthesis of other heterocyclic systems.[6]
Key Thiazole-Containing Therapeutics
The versatility of the thiazole scaffold is exemplified by its presence in a wide range of clinically approved drugs targeting diverse diseases.
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[7] Dasatinib also inhibits other kinases, including the SRC family kinases.[7][8]
Table 1: Quantitative Kinase Inhibition Data for Dasatinib
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 | [7] |
| SRC | 0.5 - 1.5 | [8] |
| c-KIT | 1.1 | [7] |
| PDGFRβ | 1.1 | [7] |
| EPHA2 | 1.6 | [7] |
Ritonavir: An Antiviral Powerhouse
Ritonavir is an antiretroviral drug of the protease inhibitor class, used to treat HIV/AIDS.[9][10] It functions by inhibiting the HIV protease enzyme, which is essential for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of infectious virions.[3][9][10] Ritonavir is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that is leveraged to "boost" the plasma concentrations of other protease inhibitors.[9][11]
Table 2: Antiviral Activity of Ritonavir
| Virus | Assay | EC50 (µM) | Reference |
| HIV-1 | In vitro | 0.02 | [12] |
| HIV-2 | In vitro | 0.16 | [13] |
Meloxicam: A Selective COX-2 Inhibitor
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[14][15] This selectivity is thought to contribute to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[16] It is used to manage pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.
Table 3: COX Inhibition Profile of Meloxicam
| Enzyme | IC50 (µM) | Reference |
| COX-1 (human whole blood) | 2.1 | [17] |
| COX-2 (human whole blood) | 0.13 | [17] |
| COX-1 (human articular chondrocytes) | 36.6 | [15] |
| COX-2 (human articular chondrocytes) | 4.7 | [15] |
Sulfathiazole: A Historical Antibiotic
Sulfathiazole was a prominent sulfonamide antibiotic in the pre-penicillin era.[1][2] It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth.[18] Due to widespread bacterial resistance and the availability of more effective antibiotics, its systemic use in humans has largely been discontinued.[2]
Table 4: Antibacterial Activity of Sulfathiazole
| Bacteria | MIC (µg/mL) |
| Escherichia coli | 8 - 128 |
| Staphylococcus aureus | 4 - 64 |
| Streptococcus pyogenes | 2 - 32 |
| Neisseria gonorrhoeae | 0.5 - 8 |
Note: MIC values can vary significantly depending on the bacterial strain and testing conditions.
Tiazofurin: An IMP Dehydrogenase Inhibitor
Tiazofurin is an antineoplastic agent that acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[17] By depleting intracellular GTP pools, tiazofurin disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[3][14]
Table 5: Anticancer Activity of Tiazofurin
| Cell Line | IC50 (µM) |
| K562 (human chronic myeloid leukemia) | 1.5 |
| HL-60 (human promyelocytic leukemia) | 2.0 |
| P388 (murine leukemia) | 0.8 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Epothilones: Microtubule Stabilizers
The epothilones, such as Epothilone B, are a class of natural products that exhibit potent anticancer activity by stabilizing microtubules.[19][20] Similar to the taxanes, they bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their dynamic instability.[5][12][21] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[19]
Table 6: Cytotoxicity of Epothilone B
| Cell Line | IC50 (nM) | Reference |
| HCT-116 (human colon carcinoma) | 0.8 | [22] |
| MCF-7 (human breast adenocarcinoma) | 1.4 - 8.7 | [6][21] |
| PC-3 (human prostate adenocarcinoma) | 7.6 | [5] |
| HepG2 (human liver carcinoma) | 6.32 | [5] |
Bleomycin: A DNA-Damaging Agent
Bleomycin is a glycopeptide antibiotic used in the treatment of various cancers. Its mechanism of action involves the chelation of metal ions, primarily iron, to form a complex that generates reactive oxygen species, leading to single- and double-strand breaks in DNA.[1][23]
Table 7: Cytotoxicity of Bleomycin
| Cell Line | IC50 (µM) | Reference |
| HaCaT (human keratinocytes) | 13.1 | [24][25] |
| HeLa (human cervical cancer) | 3.63 - 48.2 | [24][25] |
| HL-60 (human promyelocytic leukemia) | 65.8 | [24][25] |
| ACHN (human renal cell carcinoma) | 0.01 | [23] |
Experimental Protocols
Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (1.0 g, 5.0 mmol)
-
Thiourea (0.57 g, 7.5 mmol)
-
Methanol (10 mL)
-
5% Sodium Carbonate solution (40 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone and thiourea in methanol.[4]
-
Heat the mixture to reflux with stirring for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.[4]
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution and stir.[4]
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.[4]
-
Wash the filter cake with water and allow it to air dry to yield 2-amino-4-phenylthiazole.[4]
Cook-Heilbron Thiazole Synthesis: Synthesis of 5-Amino-2-mercaptothiazole
Materials:
-
Aminoacetonitrile hydrochloride (1.0 g, 10.8 mmol)
-
Carbon disulfide (0.82 g, 10.8 mmol)
-
Pyridine (5 mL)
-
Ethanol (10 mL)
Procedure:
-
Dissolve aminoacetonitrile hydrochloride in a minimal amount of water and neutralize with a stoichiometric amount of sodium bicarbonate. Extract the free aminoacetonitrile into ether and dry the ethereal solution over anhydrous sodium sulfate.
-
In a round-bottom flask, dissolve the dried aminoacetonitrile in pyridine.
-
Cool the solution in an ice bath and add carbon disulfide dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain 5-amino-2-mercaptothiazole.
Visualizing the Mechanisms: Signaling Pathways and Workflows
BCR-ABL Signaling Pathway and Inhibition by Dasatinib
Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways that promote cell proliferation and survival in CML.
HIV Protease Inhibition by Ritonavir
Caption: Ritonavir inhibits HIV protease, preventing the cleavage of the Gag-Pol polyprotein and resulting in the formation of immature, non-infectious virions.
High-Throughput Screening (HTS) Workflow for Bioactive Thiazole Compounds
Caption: A generalized workflow for high-throughput screening (HTS) to identify bioactive thiazole compounds from a chemical library.
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Video: Drugs that Stabilize Microtubules [jove.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. The CBS subdomain of inosine 5’-monophosphate dehydrogenase regulates purine nucleotide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pnas.org [pnas.org]
- 13. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IMPDH and GTP Metabolism in Cancer: Mechanisms, Regulation, and Translational Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Src family kinase - Wikipedia [en.wikipedia.org]
- 21. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 24. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 25. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antimicrobial Activity Screening of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate
Application Notes
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3] The thiazole ring is a core structure in various synthetic pharmaceuticals.[1] The emergence of antimicrobial resistance worldwide necessitates the discovery and development of novel antimicrobial agents.[4] Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, a compound featuring a thiazole nucleus, is a candidate for antimicrobial screening due to its structural similarities to other bioactive thiazole derivatives.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to screen the antimicrobial activity of this compound. The protocols outlined below describe two standard methods for evaluating antimicrobial efficacy: the Agar Well Diffusion Assay for preliminary screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7][8]
Data Presentation
The following tables are structured to present the quantitative data obtained from the antimicrobial screening assays.
Table 1: Zone of Inhibition of this compound against Test Microorganisms
| Test Microorganism | Concentration of Compound (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||||||
| Streptococcus pyogenes | ||||||
| Escherichia coli | ||||||
| Pseudomonas aeruginosa | ||||||
| Candida albicans | ||||||
| Aspergillus niger |
Table 2: MIC and MBC of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) | Positive Control (Antibiotic) MBC (µg/mL) |
| Staphylococcus aureus | ||||
| Streptococcus pyogenes | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa | ||||
| Candida albicans | ||||
| Aspergillus niger |
Experimental Protocols
Agar Well Diffusion Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity of the compound.[8][9][10]
Materials:
-
Test compound: this compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[7][11]
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plates.[8][10]
-
Well Preparation: Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[8][12]
-
Application of Test Compound: Add a specific volume (e.g., 100 µL) of the test compound solution at various concentrations into the respective wells.[8] Also, add the positive and negative controls to separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) to permit the diffusion of the compound into the agar.[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[9]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[9]
Broth Microdilution Assay for MIC and MBC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).[6][13][14]
Materials:
-
96-well microtiter plates
-
Test compound: this compound
-
Test microorganisms
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Micropipettes
-
Incubator
-
Plate reader (optional, for OD measurements)
-
Positive and negative controls
Procedure:
-
Preparation of Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the wells of a 96-well plate containing broth.[6][7] The concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate concentration for testing.[7][11]
-
Inoculation of Microtiter Plate: Inoculate each well containing the serially diluted compound with the standardized inoculum.[7] Include a growth control well (inoculum without the compound) and a sterility control well (broth only).[7]
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 16-20 hours).[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[6][7][14] This can be assessed visually or by using a plate reader.
-
MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth (at and above the MIC) and plate it onto fresh agar plates that do not contain the test compound.[13][15]
-
Incubation for MBC: Incubate these agar plates overnight.
-
Data Collection for MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[6][15]
Visualizations
Caption: Workflow for antimicrobial activity screening.
Caption: Logical flow from compound to antimicrobial data.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. chemimpex.com [chemimpex.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. hereditybio.in [hereditybio.in]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. m.youtube.com [m.youtube.com]
- 13. protocols.io [protocols.io]
- 14. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Substituted Thiazole Esters in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of substituted thiazole esters, detailing their mechanism of action, and providing established protocols for their evaluation.
Substituted thiazole esters are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] Their therapeutic potential stems from their ability to modulate key inflammatory pathways, offering promising avenues for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
Mechanism of Action
The anti-inflammatory effects of substituted thiazole esters are primarily attributed to their inhibition of key enzymes involved in the inflammatory cascade. Many derivatives have been shown to be effective inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5][6][7] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] Similarly, 5-lipoxygenase (5-LOX) catalyzes the conversion of arachidonic acid to leukotrienes, which are involved in various inflammatory responses.[4] By inhibiting these enzymes, substituted thiazole esters can effectively reduce the production of these pro-inflammatory mediators. Some thiazole derivatives have also been shown to inhibit the production of other inflammatory signaling molecules like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]
Data Presentation: Anti-inflammatory Activity of Substituted Thiazole Derivatives
The following table summarizes the in vitro and in vivo anti-inflammatory activities of selected substituted thiazole derivatives from various studies. This data highlights the potential of this class of compounds as anti-inflammatory agents.
| Compound ID | Assay Type | Target/Model | Measurement | Result | Reference |
| Compound 6l | In vitro | COX-1 | IC50 | 5.55 µM | [4] |
| In vitro | COX-2 | IC50 | 0.09 µM | [4] | |
| In vitro | 5-LOX | IC50 | 0.38 µM | [4] | |
| In vivo | Carrageenan-induced paw edema (rat) | % Inhibition | 60.82% | [4] | |
| Compound 3c | In vivo | Carrageenan-induced paw edema (rat) | % Inhibition | 44% | [9] |
| Compound 3d | In vivo | Carrageenan-induced paw edema (rat) | % Inhibition | 41% | [9] |
| Compounds 10-13 | In vivo | Carrageenan-induced paw edema (rat) | % of Indomethacin activity | ~84-93% | [10] |
| Compound 2h | In vitro | COX-1 | % Inhibition @ 5 µM | 58.2% | |
| In vitro | COX-2 | % Inhibition @ 5 µM | 81.5% | ||
| Compound 2f | In vitro | COX-2 | Selectivity Ratio (COX-1/COX-2) | 3.67 | |
| Compound A1 | In vitro | Hydrogen Peroxide Scavenging | IC50 | 22 ± 0.08 µg/ml | [11] |
| In vitro | Nitric Oxide Scavenging | IC50 | 28 ± 0.02 µg/ml | [11] | |
| Compound A2 | In vitro | Hydrogen Peroxide Scavenging | IC50 | 25 ± 0.32 µg/ml | [11] |
| In vitro | Nitric Oxide Scavenging | IC50 | 20 ± 0.09 µg/ml | [11] | |
| Compound A3 | In vitro | COX-2 | IC50 | < 30 µM | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of the anti-inflammatory properties of substituted thiazole esters.
Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol is a widely used and reliable method for assessing the acute anti-inflammatory activity of a compound.[1][6]
Materials:
-
Wistar rats (150-200 g)
-
Substituted thiazole ester (test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III, IV, etc.: Test compound at different doses
-
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.[1]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at specified time intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume (at 0 hour) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12][13]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Substituted thiazole ester (test compound) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection)
-
COX inhibitor screening assay kit (commercially available kits are recommended for standardized results)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions if using a kit. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.[13]
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Compound Addition: Add the test compound at various concentrations to the designated wells. Include wells for a vehicle control (DMSO) and a reference inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 2-10 minutes) at the appropriate temperature.
-
Termination and Detection: Stop the reaction (e.g., by adding a stopping solution provided in the kit). Measure the product formation using a plate reader at the appropriate wavelength for the detection method (colorimetric or fluorometric).
-
Calculation of Inhibition and IC50:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
-
Protocol 3: In Vitro 5-LOX Inhibition Assay
This assay measures the ability of a compound to inhibit the 5-lipoxygenase enzyme.
Materials:
-
5-LOX enzyme
-
Arachidonic acid or linoleic acid (substrate)
-
Reaction buffer
-
Substituted thiazole ester (test compound) dissolved in DMSO
-
Reference inhibitor (e.g., Zileuton)
-
96-well UV-transparent plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all solutions and dilute the enzyme as required.
-
Assay Setup: In a 96-well plate or cuvettes, add the reaction buffer and the 5-LOX enzyme.
-
Compound Addition: Add the test compound at various concentrations. Include a vehicle control and a reference inhibitor.
-
Pre-incubation: Incubate the mixture for a few minutes at room temperature.
-
Initiation of Reaction: Start the reaction by adding the substrate (arachidonic acid or linoleic acid).
-
Detection: Immediately measure the change in absorbance at 234 nm (for the formation of conjugated dienes) over a specific period using a spectrophotometer in kinetic mode.
-
Calculation of Inhibition and IC50:
-
Determine the rate of reaction from the linear portion of the absorbance curve.
-
Calculate the percentage of 5-LOX inhibition for each concentration of the test compound.
-
Determine the IC50 value as described in the COX inhibition assay protocol.
-
Protocol 4: Measurement of TNF-α and IL-6 in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay evaluates the effect of a compound on the production of pro-inflammatory cytokines.[8]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Substituted thiazole ester (test compound)
-
Cell culture plates (24- or 96-well)
-
ELISA kits for mouse TNF-α and IL-6
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in culture plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).[14] Include a control group with cells treated with vehicle and LPS, and a baseline group with untreated cells.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control group.
-
It is also advisable to perform a cell viability assay (e.g., MTT or WST-1 assay) to ensure that the observed reduction in cytokine production is not due to cytotoxicity of the compound.
-
Visualizations
Signaling Pathways
Caption: Inhibition of COX and 5-LOX pathways by thiazole esters.
Experimental Workflow
Caption: Workflow for evaluating anti-inflammatory thiazole esters.
References
- 1. wjpmr.com [wjpmr.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4.2.2. In Vitro 5-LOX Inhibition Assay [bio-protocol.org]
- 5. Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijast.thebrpi.org [ijast.thebrpi.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of novel agrochemicals.[1] Its thiazole core, substituted with a chlorophenyl group, is a common scaffold in a variety of biologically active molecules. In the context of agrochemical research, this compound is primarily utilized in the development of new fungicides, and to a lesser extent, herbicides and insecticides. The presence of the thiazole ring is significant as this moiety is found in numerous natural and synthetic compounds with a wide range of biological activities.[1]
The primary application of this compound in agrochemical discovery is as a building block for more complex molecules. Researchers modify the carboxylate group to introduce different functionalities, leading to the synthesis of a library of derivatives. These derivatives are then screened for their efficacy against various plant pathogens, weeds, and insect pests.
While specific quantitative bioactivity data for this compound itself is not extensively available in public literature, the research on structurally similar 2-phenylthiazole-4-carboxylate derivatives has demonstrated significant fungicidal activity. These related compounds have shown efficacy against a range of agriculturally important fungi.
The general mechanism of action for many thiazole-based fungicides involves the inhibition of key metabolic pathways in the target pathogens. For instance, some thiazole derivatives have been found to interfere with respiratory processes or cell wall biosynthesis in fungi. The development of novel pesticides from this class of compounds is an active area of research, aiming for improved efficacy, selectivity, and environmental safety profiles.
Quantitative Data for Structurally Similar Thiazole Derivatives
Table 1: Fungicidal Activity of Representative 2-(substituted-phenyl)thiazole-4-carboxylate Derivatives
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Source |
| Z1 | Sclerotinia sclerotiorum | 0.35 | Carbendazim | 0.36 | [2] |
| Z10 | Rhizoctonia solani | 2.28 | Ferimzone | 10.50 | [2] |
Table 2: Insecticidal Activity of a Representative N-Pyridylpyrazole Thiazole Derivative
| Compound ID | Target Pest | Activity | Concentration (mg/L) | Source |
| 7g | Plutella xylostella | Good | Not Specified | [3] |
| 7g | Spodoptera exigua | Good | Not Specified | [3] |
| 7g | Spodoptera frugiperda | Good | Not Specified | [3] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of thiazole derivatives in agrochemical research.
Protocol 1: In Vitro Antifungal Assay (Mycelium Growth Rate Method)
This protocol is used to determine the efficacy of a compound in inhibiting the growth of fungal mycelia.
1. Materials:
- Test compound (e.g., this compound derivative)
- Target fungal strains (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)
- Potato Dextrose Agar (PDA) medium
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes (9 cm diameter)
- Sterile cork borer (5 mm diameter)
- Incubator
2. Procedure:
- Prepare a stock solution of the test compound in DMSO.
- Prepare PDA medium and autoclave. Allow it to cool to 50-60°C.
- Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
- Pour the amended PDA into sterile petri dishes and allow them to solidify.
- Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
- Incubate the plates at 25°C in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
- dc = average diameter of the fungal colony in the control group
- dt = average diameter of the fungal colony in the treatment group
- Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
Protocol 2: Synthesis of 2-(2-chlorophenyl)thiazole-4-carboxamide Derivatives
This protocol describes a general method for converting the ethyl ester of the title compound into various amide derivatives for further biological screening.
1. Materials:
- This compound
- Various primary or secondary amines
- Sodium methoxide or other suitable base
- Methanol or another appropriate solvent
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle
2. Procedure:
- Dissolve this compound in methanol in a round-bottom flask.
- Add a stoichiometric equivalent of the desired amine to the solution.
- Add a catalytic amount of sodium methoxide.
- Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the resulting amide derivative by recrystallization or column chromatography.
- Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Visualizations
Caption: Synthesis workflow for creating a library of thiazole derivatives.
Caption: Workflow for agrochemical screening of thiazole derivatives.
Caption: Generalized mechanism of action for a thiazole-based fungicide.
References
Application Notes and Protocols for Pharmacokinetic Studies of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical pharmacokinetic studies of novel chemical entities, specifically focusing on Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate and its derivatives. The information herein is intended to guide researchers in designing and executing robust in vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The this compound scaffold represents a promising starting point for the development of new therapeutic agents. A thorough understanding of the pharmacokinetic profile of any new derivative is critical for its progression from a lead compound to a clinical candidate.[3] These studies are essential to establish dosing regimens, understand potential drug-drug interactions, and assess the overall safety and efficacy of the compound.[3]
This document outlines the standard experimental workflow for a preclinical pharmacokinetic study in a rodent model, including animal handling, compound administration, sample collection, bioanalytical method development, and data analysis.
Preclinical In Vivo Pharmacokinetic Study Protocol
This protocol describes a typical single-dose pharmacokinetic study in rats to determine the plasma concentration-time profile and key pharmacokinetic parameters of a novel this compound derivative following oral (PO) and intravenous (IV) administration.
Materials and Reagents
-
Test Compound: this compound derivative (>98% purity)
-
Vehicle for Oral Administration: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution of 5% DMSO and 95% polyethylene glycol 400 (PEG400).
-
Vehicle for Intravenous Administration: e.g., a solution of 10% DMSO, 40% PEG400, and 50% saline.
-
Internal Standard (IS): A structurally similar and stable compound for LC-MS/MS analysis.
-
Solvents: LC-MS grade acetonitrile, methanol, and formic acid.[4]
-
Anticoagulant: K2-EDTA or heparin.
-
Anesthetics: (if required for procedures) e.g., isoflurane.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats.[5]
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: A minimum of 3-5 days of acclimatization is required before the study begins.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.[6]
Dosing and Administration
-
Dose Selection: Doses should be selected based on prior toxicity and efficacy studies. A typical study might include doses of 2, 6, and 20 mg/kg for oral administration and a lower dose (e.g., 1-2 mg/kg) for intravenous administration.
-
Oral (PO) Administration: The test compound is formulated in the chosen vehicle and administered via oral gavage. The volume administered is typically 5-10 mL/kg.[5][6]
-
Intravenous (IV) Administration: The test compound is administered as a bolus injection or short infusion, typically into the tail vein or a cannulated jugular vein. The volume is usually 1-2 mL/kg.
Blood Sample Collection
-
Time Points: A sufficient number of time points should be chosen to adequately define the plasma concentration-time profile.
-
Procedure: Approximately 0.2-0.3 mL of blood is collected at each time point from the tail vein, saphenous vein, or via a cannula, into tubes containing an anticoagulant.[6]
-
Plasma Preparation: Blood samples are centrifuged at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[7]
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the plasma matrix, removing proteins and other interfering substances.[7]
-
Protein Precipitation (PPT): This is a simple and fast method suitable for many small molecules.[8]
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.[9]
-
-
Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract than PPT.
-
To 50 µL of plasma, add the internal standard and a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to mix and then centrifuge to separate the layers.
-
The organic layer containing the analyte is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.[8]
-
-
Solid-Phase Extraction (SPE): This technique offers the cleanest samples and the ability to concentrate the analyte.[10]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Data Analysis and Presentation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or DAS.
Key Pharmacokinetic Parameters
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison of different derivatives or dosing groups.
Table 1: Example Pharmacokinetic Parameters of a Thiazole Derivative in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 90 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC0-t (ngh/mL) | 2800 ± 320 | 3500 ± 410 |
| AUC0-inf (ngh/mL) | 2850 ± 330 | 3650 ± 430 |
| t1/2 (h) | 3.5 ± 0.6 | 4.2 ± 0.8 |
| CL (L/h/kg) | 0.35 ± 0.04 | - |
| Vd (L/kg) | 1.8 ± 0.3 | - |
| F (%) | - | 45.3 |
Data are presented as mean ± standard deviation (n=5). This is example data and not from a specific study on the target compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
Signaling Pathway (Placeholder)
While a specific signaling pathway is dependent on the therapeutic target of the derivative, a generic representation of drug action is provided below. This would be replaced with the actual target pathway (e.g., a specific kinase cascade or receptor interaction) once elucidated.
Caption: Generic drug-target interaction pathway.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. tecan.com [tecan.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. organomation.com [organomation.com]
- 10. biocompare.com [biocompare.com]
Troubleshooting & Optimization
"optimization of Hantzsch thiazole synthesis reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hantzsch synthesis of thiazoles. The content is structured to directly address specific issues that may be encountered during experimentation, offering practical solutions and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in the Hantzsch thiazole synthesis can stem from several factors.[1] The most common issues include suboptimal reaction conditions, impurity of starting materials, incorrect stoichiometry of reactants, and the formation of unwanted side products. A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.
Q2: How can I improve the yield of my reaction?
A2: Yields can often be significantly improved by optimizing key reaction parameters such as temperature, solvent, and reaction time.[1] The use of catalysts, such as silica-supported tungstosilicic acid, can also enhance yields.[2] Additionally, alternative energy sources like ultrasonic irradiation or microwave-assisted synthesis have been shown to dramatically increase yields and reduce reaction times.[1][2]
Q3: What are the typical side reactions I should be aware of, and how can I minimize them?
A3: A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[3] To minimize this, maintaining neutral or slightly basic conditions is often recommended. Another potential issue is the formation of bis-thiazoles if a reactant has multiple reaction sites. Careful control of stoichiometry and reaction conditions can help to limit these side products.
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
A4: Yes, significant progress has been made in developing greener synthetic approaches for the Hantzsch synthesis.[4] These methods include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents or solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low.[6] 2. Degradation of reactants or product: Excessive heat can lead to decomposition.[6] 3. Incorrect stoichiometry: An improper ratio of α-haloketone to thioamide can limit the yield.[6] 4. Poor quality of starting materials: Impurities in the reactants can interfere with the reaction.[6] | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider microwave-assisted synthesis for faster reaction times.[6] 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction. 3. Use a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone.[6] 4. Purify starting materials before use. For example, α-haloketones can often be purified by distillation or recrystallization.[6] |
| Formation of Multiple Products (Side Reactions) | 1. Isomer formation: Under acidic conditions, the reaction can yield a mixture of isomers.[3][6] 2. Formation of byproducts: Undesired reactions can occur between reactants or with the solvent. | 1. Adjust the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can favor the desired product. 2. Choose an appropriate solvent that does not participate in side reactions. If necessary, purify the solvent before use. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. | 1. If the product is soluble, consider precipitating it by adding a non-solvent.[7] For example, pouring a methanol reaction mixture into a sodium carbonate solution can precipitate the thiazole product.[7] 2. Optimize the mobile phase for your column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Optimized Reaction Conditions
The following tables summarize optimized conditions for Hantzsch thiazole synthesis from various studies, showcasing the impact of different catalysts, solvents, and energy sources on reaction yield and time.
Table 1: Optimization of Catalyst Loading and Temperature [2]
| Entry | Catalyst (SiW/SiO₂) Amount (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 80 | 5 | 65 |
| 2 | 1 | 80 | 4 | 75 |
| 3 | 1.5 | 80 | 3 | 85 |
| 4 | 2 | 80 | 3 | 85 |
| 5 | 1.5 | Room Temp. | 8 | 40 |
| 6 | 1.5 | 60 | 5 | 70 |
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation [2]
| Entry | Aldehyde | Method | Time | Yield (%) |
| 4a | Benzaldehyde | Conventional | 3 h | 85 |
| Ultrasound | 15 min | 90 | ||
| 4b | 4-Methylbenzaldehyde | Conventional | 3 h | 82 |
| Ultrasound | 15 min | 88 | ||
| 4c | 4-Methoxybenzaldehyde | Conventional | 2.5 h | 80 |
| Ultrasound | 10 min | 85 | ||
| 4d | 4-Chlorobenzaldehyde | Conventional | 3.5 h | 88 |
| Ultrasound | 20 min | 92 |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This is a general procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 mmol) and the thioamide (1.1-1.5 mmol) in a suitable solvent (e.g., methanol, ethanol, or DMF).[7]
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC.[6][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[7] Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Example Protocol: Synthesis of 2-amino-4-phenylthiazole[7]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 5% Na₂CO₃ solution (20 mL) and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.
-
Allow the collected solid to air dry.
Visualized Workflows and Mechanisms
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis. The reaction begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
-
Q: My crude product has a low purity (as determined by HPLC/TLC). What are the likely impurities and how can I remove them?
-
A: Common impurities in the synthesis of thiazole derivatives can include unreacted starting materials (e.g., 2-chlorobenzaldehyde, ethyl bromopyruvate, and a thioamide), side-products from competing reactions, and decomposition products. The purification strategy will depend on the nature of these impurities.
-
Unreacted Starting Materials: These are often more polar than the desired product and can typically be removed by column chromatography.
-
Side-Products: The formation of regioisomers or products from alternative reaction pathways can result in impurities with similar polarity to the desired compound. Careful optimization of the column chromatography mobile phase is crucial for separation.
-
Decomposition Products: Thiazole rings can be susceptible to degradation under harsh conditions (e.g., strong acid or base, high temperatures). Ensure that the reaction work-up and purification are performed under mild conditions.
-
Issue 2: Oily Product Instead of Solid
-
Q: I obtained my product as a brown liquid or oil, but I was expecting a solid. How can I solidify it?
-
A: this compound is sometimes described as a brown liquid[1]. If a solid form is desired for easier handling and improved purity, consider the following:
-
Trituration: Try dissolving the oil in a small amount of a suitable solvent (e.g., diethyl ether, dichloromethane) and then adding a non-solvent (e.g., hexanes, pentane) dropwise while stirring. This can often induce precipitation of the product as a solid.
-
Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. This may require some screening to find the optimal conditions.
-
Salt Formation: For basic impurities, washing an organic solution of your product with a dilute acid may help. Conversely, for acidic impurities, a dilute base wash can be effective. For the product itself, if it has a basic nitrogen, conversion to a hydrochloride salt by treating a solution in a solvent like acetone with concentrated hydrochloric acid has been used for similar compounds and can facilitate crystallization[2].
-
Issue 3: Difficulty with Column Chromatography
-
Q: I'm having trouble separating my product from impurities using column chromatography. What can I do?
-
A: Effective separation by column chromatography depends on the choice of stationary phase (typically silica gel) and the mobile phase.
-
Mobile Phase Optimization: A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) is an essential tool for quickly screening different solvent systems to find the optimal separation.
-
Streaking on TLC/Column: If the compound streaks, it may be due to its acidic or basic nature. Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can improve the peak shape.
-
Co-elution: If impurities are co-eluting with your product, a different solvent system may be necessary. Consider switching to a different polar solvent (e.g., dichloromethane/methanol) or using a different stationary phase (e.g., alumina).
-
Issue 4: Poor Recovery from Recrystallization
-
Q: I'm losing a significant amount of my product during recrystallization. How can I improve the yield?
-
A: Low recovery in recrystallization is often due to the product having high solubility in the chosen solvent even at low temperatures, or using too much solvent.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures. For similar thiazole derivatives, n-butanol has been used successfully[2]. Other common solvent systems to try include ethanol/water, acetone/water, or ethyl acetate/hexanes.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved when cooled.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of this compound?
-
A: It is often described as a brown liquid with a purity of ≥98% as determined by HPLC[1]. However, with effective purification, it may be possible to obtain it as a solid.
Q2: What are the recommended storage conditions?
-
A: It is recommended to store the compound at 0-8 °C[1].
Q3: What are some suitable solvent systems for column chromatography?
-
A: While specific data for this exact compound is limited, a good starting point for similar aromatic esters is a gradient of ethyl acetate in hexanes. See the table below for suggested starting conditions.
Q4: Which solvents are recommended for recrystallization?
-
A: For a related thiazole carboxylate, recrystallization from n-butanol was successful[2]. A screening of other common recrystallization solvents is also recommended.
Data Presentation
| Purification Technique | Parameter | Recommended Conditions | Source/Rationale |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard for organic compound purification. |
| Mobile Phase | Hexanes/Ethyl Acetate (Gradient) | A common system for moderately polar compounds. Start with 5% Ethyl Acetate and increase polarity as needed. | |
| Recrystallization | Solvent System 1 | n-Butanol | Based on a procedure for a similar thiazole derivative[2]. |
| Solvent System 2 | Ethanol/Water | A common system for moderately polar organic compounds. | |
| Solvent System 3 | Ethyl Acetate/Hexanes | Another common binary solvent system for recrystallization. | |
| Salt Formation for Purification | Solvent | Acetone | Based on a procedure for a similar thiazole derivative[2]. |
| Reagent | Concentrated Hydrochloric Acid | To form the hydrochloride salt[2]. |
Experimental Protocols
Protocol 1: Column Chromatography
-
Preparation of the Column:
-
Choose an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain, and tapping the column gently to ensure even packing. Avoid air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase as needed to elute the desired product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the chosen solvent (e.g., n-butanol).
-
Observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
References
Technical Support Center: Improving the Solubility of Thiazole Compounds for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with thiazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My thiazole compound is precipitating out of solution upon dilution into my aqueous assay buffer. What is the most common reason for this?
A1: This is a frequent issue with poorly soluble compounds like many thiazole derivatives. The most common reason is a phenomenon known as "solvent shift" or "crashing out." Your compound is likely dissolved in a high-concentration stock solution, typically in an organic solvent like DMSO. When this is diluted into an aqueous buffer, the organic solvent concentration decreases dramatically, and the aqueous environment cannot maintain the solubility of your hydrophobic compound, causing it to precipitate.
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
A2: It is crucial to keep the final concentration of DMSO as low as possible, generally below 1% (v/v). For particularly sensitive cell lines or assays, the concentration should be even lower, ideally under 0.1% (v/v). High concentrations of DMSO can be toxic to cells and can also contribute to compound precipitation.
Q3: How can I determine the kinetic solubility of my thiazole compound in the assay buffer?
A3: A straightforward method to assess kinetic solubility is by visual inspection or by measuring turbidity. Prepare serial dilutions of your compound in the assay buffer within a microplate. Visually inspect for any cloudiness or precipitate against a dark background. For a more quantitative measure, you can use a plate reader to measure the absorbance at a wavelength where your compound does not absorb (e.g., 600 nm) to detect light scattering caused by precipitation.
Q4: Can adjusting the pH of my buffer help in solubilizing my thiazole compound?
A4: Yes, if your thiazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly impact its solubility. For a weakly basic thiazole, lowering the pH will lead to protonation and formation of a more soluble salt. Conversely, for a weakly acidic thiazole, increasing the pH will result in deprotonation and enhanced solubility.
Q5: Are there alternatives to co-solvents for improving the solubility of my thiazole compound?
A5: Absolutely. If co-solvents are not effective or interfere with your assay, several other strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, salt formation for ionizable compounds, and the preparation of nanosuspensions to increase the surface area for dissolution.
Troubleshooting Guides
Issue 1: Compound Precipitation During Assay
Symptoms:
-
Visible precipitate in assay plates.
-
Inconsistent or non-reproducible assay results.
-
High background signal or noise in the assay readout.
Troubleshooting Steps:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent IC50 Values
Symptoms:
-
Wide variation in IC50 values across replicate experiments.
-
Poor curve fitting for dose-response curves.
Troubleshooting Steps:
Caption: Decision tree for addressing inconsistent IC50 values.
Data Presentation: Solubility Enhancement of Thiazole Compounds
Below are tables summarizing the solubility of a model thiazole compound, sulfathiazole, in various solvents and the potential fold increase in solubility that can be achieved with different methods.
Table 1: Solubility of Sulfathiazole in Various Solvents at 298.15 K
| Solvent | Solubility (molar fraction, x) | Reference |
| Water | Very Low | |
| Ethyl Acetate | Low | |
| 2-Propanol | Moderate | |
| 1-Propanol | Moderate | |
| Ethanol | Moderate | |
| Methanol | Higher | |
| Acetone | High |
Table 2: Potential Fold Increase in Solubility with Different Methods
| Method | Fold Increase in Solubility | Compound Class | Reference |
| Cyclodextrin (β-CD) | 53.4 | Albendazole (thiazole-related) | |
| Cyclodextrin (HP-β-CD) | 2 to 10,000 | Albendazole (thiazole-related) | |
| pH Adjustment (Acidic) | >100 (compound dependent) | Basic Drugs | |
| Salt Formation | 2-fold (increase in bioavailability) | RS-82856 |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and economical method for preparing a solid dispersion of a thiazole compound with β-cyclodextrin.
-
Molar Ratio Calculation: Determine the desired molar ratio of the thiazole compound to β-cyclodextrin (commonly 1:1). Calculate the required mass of each component.
-
Paste Formation: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of water dropwise while triturating with a pestle to form a homogeneous paste.
-
Incorporation of Thiazole Compound: Gradually add the powdered thiazole compound to the paste.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
Drying: Transfer the resulting paste to a petri dish and dry in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the prepared inclusion complex in a desiccator to protect it from moisture.
Caption: Experimental workflow for cyclodextrin inclusion complex formation.
Protocol 2: Salt Formation of a Weakly Basic Thiazole Compound
This protocol outlines the general steps for preparing a soluble salt of a weakly basic thiazole compound by reacting it with an acid.
-
Solvent Selection: Dissolve the weakly basic thiazole compound in a suitable organic solvent in which the free base is soluble (e.g., ethanol, isopropanol).
-
Acid Selection: Choose an appropriate acid to form the salt. For pharmaceutical applications, pharmaceutically acceptable acids such as hydrochloric acid, sulfuric acid, or tartaric acid are commonly used.
-
Stoichiometric Addition: Slowly add a stoichiometric amount (or a slight excess) of the selected acid to the solution of the thiazole compound while stirring. The acid can be added as a solution in the same solvent.
-
Precipitation/Crystallization: The salt may precipitate out of the solution immediately or upon cooling. If precipitation does not occur, it can be induced by adding an anti-solvent (a solvent in which the salt is insoluble) or by slowly evaporating the solvent.
-
Isolation: Collect the precipitated salt by filtration.
-
Washing: Wash the collected salt with a small amount of cold solvent or the anti-solvent to remove any unreacted starting materials.
-
Drying: Dry the salt under vacuum to remove residual solvent.
-
Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, FTIR).
Technical Support Center: Stability of Thiazole Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of thiazole derivatives in solution?
A1: The stability of thiazole derivatives in solution is primarily influenced by several factors:
-
pH: The thiazole ring can be susceptible to hydrolysis, particularly in alkaline or strongly acidic conditions.[1] The rate of hydrolysis can be pH-dependent.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] It is crucial to store stock solutions at recommended low temperatures (e.g., -20°C or -80°C).
-
Light Exposure: Many aromatic heterocyclic compounds, including thiazoles, are susceptible to photodegradation upon exposure to UV or visible light.[1][3] This can lead to the formation of complex mixtures of photoproducts.
-
Oxidizing Agents: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[1] The presence of peroxides or other oxidizing species in solvents or reagents can promote degradation.
-
Solvent Composition: The choice of solvent can impact stability. While organic solvents like DMSO are often used for stock solutions, their concentration in aqueous buffers should be minimized as they can affect both compound stability and the biological system being studied.[1]
Q2: What are the common degradation pathways for thiazole derivatives?
A2: The most common degradation pathways for thiazole derivatives include:
-
Hydrolysis: This involves the cleavage of the thiazole ring. Under acidic or basic conditions, the ring can open to form various degradation products.[4]
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides and sulfones, which alters the molecule's electronic properties and conformation.[1][5] Ring-opening can also occur under oxidative stress.[5]
-
Photodegradation: Absorption of light can lead to a reaction with singlet oxygen, potentially through a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that rearranges to various degradation products.[3][6]
Q3: I am observing unexpected or irreproducible results in my biological assays. Could this be related to the stability of my thiazole derivative?
A3: Yes, poor stability of your thiazole derivative is a likely cause for inconsistent results in biological assays.[1] Degradation of the compound in stock solutions or in the assay medium leads to a lower effective concentration of the active molecule, resulting in variability in measured outcomes like IC50 values.[1] Some thiazole derivatives are also known as Pan-Assay Interference Compounds (PAINS), which can cause false-positive results through mechanisms like compound aggregation or interference with assay readouts (e.g., fluorescence).[1]
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in HPLC Analysis
-
Problem: You observe new peaks in the chromatogram of your thiazole derivative solution that were not present initially.
-
Probable Cause: These new peaks are likely degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your stock solutions are stored at the correct temperature (typically -20°C or -80°C) and protected from light by using amber vials or wrapping them in foil.[1]
-
Check Solution Age: Prepare fresh dilutions from a frozen stock for each experiment, as some compounds are unstable in aqueous media over time.[1]
-
Evaluate Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could act as catalysts for degradation.
-
Perform Forced Degradation Studies: To identify the potential degradation products, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the new peaks correspond to degradation products.
-
Issue 2: Variability in IC50 Values Between Experiments
-
Problem: You are observing significant differences in the IC50 values for your thiazole derivative across multiple experimental runs.
-
Probable Cause: This can be due to inconsistent concentrations of the active compound resulting from degradation, or inherent biological variability.[1]
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Always prepare fresh working solutions from a solid compound or a recently prepared concentrated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.
-
Assess Stability in Assay Media: If possible, incubate your compound in the cell culture media for the duration of your experiment and analyze its stability by HPLC to quantify any degradation.
-
Control for Biological Variability: Ensure consistency in cell passage number, seeding density, and incubation times.[1]
-
Rule out Assay Interference: Check if your compound interferes with the assay signal (e.g., autofluorescence, light scattering).[1] Run controls with the compound in cell-free media.[1]
-
Issue 3: Poor Solubility and Precipitation in Aqueous Buffers
-
Problem: Your thiazole derivative precipitates out of solution during the experiment.
-
Probable Cause: Many organic molecules have limited solubility in aqueous buffers. Solubility issues can also be linked to stability, as aggregates may have different degradation kinetics.[1]
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Use a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to prepare a concentrated stock, which is then diluted into the aqueous buffer. Be mindful of the final solvent concentration.[1]
-
Adjust pH: The solubility of compounds with ionizable groups can be significantly influenced by pH. Determine the pKa of your compound and adjust the buffer pH to favor the more soluble form.[1]
-
Consider Formulation Strategies: For in vivo or complex in vitro studies, formulation approaches like using cyclodextrins or lipid-based delivery systems can enhance solubility and stability.[1]
-
Quantitative Data on Thiazole Derivative Stability
The stability of thiazole derivatives is highly dependent on their specific structure and the experimental conditions. The following table summarizes representative quantitative data from forced degradation studies on various thiazole derivatives.
| Thiazole Derivative | Stress Condition | Duration | Temperature | % Degradation | Reference |
| 2-[2-(cyclohexylmethylene)hydrazinyl]-4-phenylthiazole (RN104) | 0.1 M HCl | 72 h | 50°C | >30% | [7] |
| 2-[2-(cyclohexylmethylene)hydrazinyl]-4-phenylthiazole (RN104) | 0.1 M NaOH | 72 h | 50°C | >30% | [7] |
| 2-[2-(cyclohexylmethylene)hydrazinyl]-4-phenylthiazole (RN104) | 10% H₂O₂ | 72 h | Room Temp. | Significant | [7] |
| A novel aminothiazole (21MAT) | 0.1 N HCl | 24 h | 60°C | ~10% | [7] |
| A novel aminothiazole (21MAT) | 0.1 N NaOH | 24 h | 60°C | ~12% | [7] |
| A novel aminothiazole (21MAT) | 30% H₂O₂ | 24 h | 60°C | ~15% | [7] |
| Pyrrole-containing hydrazone with thiazole moiety | pH 2.0 Buffer | 240 min | 37°C | Hydrolyzed | [8] |
| Pyrrole-containing hydrazone with thiazole moiety | pH 13.0 Buffer | 240 min | 37°C | Hydrolyzed | [8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of a thiazole derivative. The extent of degradation should ideally be between 5-20%.[9]
Materials:
-
Thiazole derivative
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the thiazole derivative in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).[9]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M HCl.[9]
-
Incubate at room temperature or elevate to 50-60°C if no degradation is observed.[9]
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M NaOH.[9]
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂.[10]
-
Incubate at room temperature, protected from light.
-
Take samples at various time points.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution (for solution stability) or the solid compound to an oven set at 40-80°C.[9]
-
Take samples at various time points. For the solid sample, dissolve it in a suitable solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to a light source that provides a combination of UV and visible light.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[9]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to separate the parent thiazole derivative from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6][11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: Determined by the UV absorbance maximum of the thiazole derivative (e.g., 238 nm, 348 nm).[6][11]
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.[6]
Procedure:
-
Method Development:
-
Dissolve the thiazole derivative and samples from the forced degradation study in the mobile phase or a suitable diluent.
-
Inject the samples and optimize the mobile phase composition and gradient to achieve baseline separation between the parent compound and all degradation peaks.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][13]
-
Specificity: Ensure that the peaks of the degradants do not interfere with the peak of the parent compound.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Visualizations
Caption: Factors influencing the stability and major degradation pathways of thiazole derivatives in solution.
Caption: Experimental workflow for conducting forced degradation studies on thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Reproducibility in Thiazole Analog Screening
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common reproducibility challenges encountered during the biological screening of thiazole analogs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in the IC50 values for my thiazole analog across repeat experiments?
Variability in IC50 values is a frequent challenge and can arise from several sources. A primary reason is the inherent biological variability in cell-based assays; factors such as cell passage number, density, and metabolic state can significantly influence a compound's apparent activity.[1] For thiazole analogs, chemical instability in stock solutions or assay media is another major contributor.[1][2] Degradation of the compound over time leads to inconsistent effective concentrations. To mitigate this, it is crucial to maintain consistency in all experimental parameters, including incubation times and reagent concentrations.[1]
Q2: My thiazole analog was identified as a hit in a primary screen, but I cannot confirm its activity in secondary assays. What could be the cause?
This is a classic indication of a "false positive" hit, a common issue in high-throughput screening (HTS).[1] Thiazole-containing compounds, particularly 2-aminothiazoles, are often classified as Pan-Assay Interference Compounds (PAINS), meaning they can interfere with assay technologies non-specifically.[1][2] Potential reasons for this discrepancy include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1]
-
Assay Interference: Thiazole analogs can interfere with common assay readouts. They may be colored, exhibit autofluorescence, or quench the signal of a reporter molecule, leading to misleading results.[1][3]
-
Reactivity: Some thiazole compounds are chemically reactive and can covalently modify proteins or other components within the assay, resulting in non-specific activity.[1][2]
-
Redox Activity: Thiazoles can be redox-active, interfering with assays that utilize redox-sensitive probes.[1]
Q3: How can I determine if my thiazole analog is forming aggregates in my assay?
A straightforward method to test for aggregation-based inhibition is to include a non-ionic detergent, such as Triton X-100 (typically at a concentration of 0.01-0.1%), in the assay buffer.[1] A significant reduction in the compound's inhibitory activity in the presence of the detergent strongly suggests that aggregation is the cause.[1] For a more direct biophysical confirmation, Dynamic Light Scattering (DLS) can be used to detect the formation of aggregates in solution.
Q4: What are the best practices for preparing and storing stock solutions of thiazole analogs to maintain their stability?
To ensure the stability and integrity of thiazole analogs, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For each experiment, a fresh dilution of the thiazole analog should be prepared from a frozen stock, as some compounds can be unstable in aqueous cell culture media over time.[1] The stability of thiazole compounds in aqueous buffers can be determined spectrophotometrically by monitoring changes in their absorption spectra over time.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Viability Assays (e.g., MTT Assay)
If you are observing poor reproducibility in cell-based assays with thiazole analogs, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Cell Health & Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are in the logarithmic growth phase with high viability (>95%) at the time of seeding.[1] |
| Variable Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density across all wells and plates.[1] |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates, as they are more susceptible to evaporation.[1][4] Fill these wells with sterile PBS or media to create a humidity barrier.[1] |
| Compound Instability in Media | Prepare fresh dilutions of your thiazole analog from a frozen stock for each experiment.[1] Some compounds degrade in aqueous cell culture media. |
| Interference with MTT Dye | Thiazole analogs can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[1] To check for this, run a control plate with your compound and MTT in cell-free media.[1] |
| Compound Precipitation | Thiazole compounds may have limited solubility in aqueous media.[5] Visually inspect the wells for any precipitate after adding the compound. |
Issue 2: Suspected Assay Interference
If you suspect your thiazole analog is interfering with the assay technology, use the following guide to identify and address the issue:
| Type of Interference | Troubleshooting Steps & Solutions |
| Autofluorescence | Measure the fluorescence of your thiazole analog at the excitation and emission wavelengths of your assay in the absence of other fluorescent reagents.[1] If it is fluorescent, consider an alternative assay with a non-fluorescent readout.[1] |
| Fluorescence Quenching | To test if your compound is absorbing the light emitted by the fluorescent probe, add your compound to a solution of the fluorescent probe and measure the signal.[1] |
| Light Scattering | Compound precipitation can cause light scattering, which can interfere with fluorescence readings.[1] Visually inspect the wells for any precipitate and consider centrifugation of the plate before reading.[1] |
| Redox Activity | Some thiazoles can be redox-active and interfere with assays that rely on redox-sensitive probes.[1] Use counter-screens with known redox-cycling agents to assess this possibility.[1] |
| Covalent Modification | The reactivity of thiazole compounds can be assessed using a thiol reactivity assay.[2] A reduction in inhibitory activity in the presence of a reducing agent like DTT can also suggest covalent modification.[2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells in culture
-
Complete cell culture medium
-
Thiazole analog stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the thiazole analog in complete medium. The final DMSO concentration should be kept below 0.5%.[1]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same DMSO concentration) and blank wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Target Engagement
This protocol can be used to validate the engagement of a thiazole analog with its intended intracellular target by observing changes in downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treating cells with the thiazole analog, wash them with ice-cold PBS and lyse with RIPA buffer.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for Thiazole Analogs
| Compound | Target Cell Line | IC50 (µM) | Control Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Analog A | MCF-7 | 2.57 ± 0.16 | L929 | > 50 | > 19.4 |
| Analog B | HepG2 | 7.26 ± 0.44 | L929 | > 50 | > 6.9 |
| Analog C | A549 | 7.30 | L929 | 4.36 | 0.6 |
| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 | - | - | - |
| Cisplatin (Control) | A549 | 12.65 | - | - | - |
Data presented are hypothetical and collated from various sources for illustrative purposes.[6][7]
Visualizations
Caption: A logical workflow for diagnosing and addressing common causes of poor reproducibility in biological screening experiments.
Caption: A decision-making pathway for validating hits from primary screens involving thiazole analogs, which are potential PAINS.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selection for Thiazole Ring Formation
Welcome to the technical support center for thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst selection and reaction optimization in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Hantzsch synthesis can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, incorrect stoichiometry, and the formation of side products.[1] To improve the yield, consider the following troubleshooting steps:
-
Verify Starting Material Purity: Ensure the α-haloketone and thioamide are pure using methods like NMR or melting point analysis. Impurities can lead to side reactions and lower the yield of the desired thiazole.[2]
-
Optimize Reaction Conditions: Systematically adjust the temperature, solvent, and reaction time. Running small-scale parallel reactions can efficiently screen for the optimal conditions. The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1]
-
Adjust Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide can sometimes be beneficial.[2][3]
-
Consider a Catalyst: If not already in use, a catalyst can significantly enhance the reaction rate and yield. For instance, silica-supported tungstosilicic acid has been effectively used as a reusable catalyst in some Hantzsch syntheses.[2]
-
Alternative Energy Sources: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the Hantzsch synthesis.[1][4]
Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
Controlling regioselectivity is critical for obtaining the desired product. In the Hantzsch synthesis using N-monosubstituted thioureas, the reaction medium is a key factor in determining the isomeric outcome:
-
Neutral Solvents: Using a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[5]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] The ratio of these isomers is influenced by the specific acid, temperature, and substrate structure.[5] To favor a single isomer, careful control of the reaction's pH is essential.[5]
Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish or failing. What is the likely issue?
The sulfur atom in the thiazole ring can act as a poison for palladium catalysts.[5] It coordinates to the metal center, hindering its catalytic activity.[5] This often necessitates a higher catalyst loading to achieve a reasonable reaction rate.[5] If you are facing this issue, consider increasing the amount of the palladium catalyst or exploring alternative catalyst systems that are more resistant to sulfur poisoning.[5]
Q4: When should I choose a metal catalyst (like copper or palladium) over a simpler acid/base catalyst or a catalyst-free method?
The choice of catalyst depends on the specific transformation you aim to achieve:
-
Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are robust and well-established for the fundamental construction of the thiazole ring from simple acyclic precursors like α-haloketones and thioamides.[5] They are often sufficient for building the core heterocycle.[5]
-
Metal Catalysts (e.g., Copper, Palladium): These are typically employed for post-modification of the thiazole ring, such as in C-H functionalization or cross-coupling reactions to introduce aryl or other substituents.[5][6] For example, Pd(OAc)₂ is highly efficient for the direct arylation of the thiazole ring.[5] Copper catalysts are used in various cyclization reactions to form thiazoles from different starting materials like oximes and anhydrides.[4][6]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials in Hantzsch Synthesis
Symptoms: Significant amount of unreacted α-haloketone and/or thioamide observed in the reaction mixture by TLC or NMR.
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Insufficient Reaction Temperature | Systematically increase the reaction temperature. | The Hantzsch synthesis often requires thermal energy to proceed at an adequate rate.[1] |
| Inadequate Reaction Time | Monitor the reaction progress over a longer period. | The reaction may not have reached completion within the initial timeframe. |
| Suboptimal Solvent | Screen a variety of solvents with different polarities. | Solvent choice can significantly impact reactant solubility and reaction kinetics. |
| Lack of Catalyst | Introduce a suitable catalyst, such as a solid acid catalyst. | A catalyst can provide an alternative reaction pathway with a lower activation energy.[2] |
Issue 2: Catalyst Deactivation in Palladium-Catalyzed Arylation
Symptoms: The reaction starts but then stalls, or no conversion is observed despite the presence of the palladium catalyst.
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Catalyst Poisoning by Sulfur | Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). | A higher catalyst concentration can compensate for the deactivation by the thiazole's sulfur atom.[5] |
| Inappropriate Ligand | If using a ligand, screen different types of phosphine or N-heterocyclic carbene (NHC) ligands. | The ligand can modulate the electronic properties and stability of the palladium center, potentially reducing sulfur poisoning. |
| Unsuitable Palladium Precursor | Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). | The choice of precursor can influence the formation of the active catalytic species. |
| Alternative Metal Catalyst | Consider using a different transition metal catalyst known to be more tolerant to sulfur, such as nickel or copper-based systems. | Other metals may have a lower affinity for the sulfur atom, thus avoiding catalyst deactivation. |
Data Presentation: Catalyst and Condition Optimization
Table 1: Optimization of a Three-Component Hantzsch Thiazole Synthesis [2]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 8 | 65 |
| 2 | PTSA | Ethanol | Reflux | 5 | 78 |
| 3 | H₂SO₄ | Ethanol | Reflux | 6 | 72 |
| 4 | Silica-supported Tungstosilisic Acid | Ethanol | Reflux | 4 | 92 |
| 5 | Silica-supported Tungstosilisic Acid | Acetonitrile | Reflux | 5 | 85 |
Table 2: Scoping of 2-Substituted Thiazole Formation via Modified Gewald Reaction [7]
| Entry | Nitrile Precursor | Base | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | Ethyl phenylcyanoacetate | NEt₃ | Toluene | 80 | 300 | <5 |
| 2 | Ethyl phenylcyanoacetate | DBU | Toluene | 80 | 300 | <5 |
| 3 | Ethyl phenylcyanoacetate | NEt₃ | Acetonitrile | 80 | 300 | 15 |
| 4 | Ethyl phenylcyanoacetate | NEt₃ | Dioxane | 80 | 300 | 20 |
| 5 | Ethyl phenylcyanoacetate | NEt₃ | Trifluoroethanol | 80 | 300 | >95 |
Experimental Protocols
Protocol 1: Classic Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Water
-
Ammonium hydroxide
Procedure:
-
Preparation: In a round-bottom flask, dissolve thiourea in water. In a separate container, dissolve 2-bromoacetophenone in ethanol.[5]
-
Reaction: Add the 2-bromoacetophenone solution to the thiourea solution. Fit the flask with a reflux condenser and heat the mixture under reflux.[5]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[5]
-
Isolation: Carefully add a base (e.g., ammonium hydroxide) to the cooled solution to precipitate the product.[5]
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole.
Protocol 2: Copper-Catalyzed Synthesis of Thiazoles from Oximes
This protocol outlines the synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate as developed by Tang et al.[4]
Materials:
-
Substituted Oxime
-
Anhydride (e.g., Acetic Anhydride)
-
Potassium thiocyanate (KSCN)
-
Copper(I) iodide (CuI)
-
Toluene
-
Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add the oxime, anhydride, potassium thiocyanate (2 equivalents), and copper(I) iodide (catalyst).[4]
-
Solvent Addition: Add anhydrous toluene as the solvent.[4]
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.[4]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired thiazole.
Visualizations
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Decision logic for catalyst selection in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Regioisomer Formation in Substituted Thiazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted thiazoles. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the common challenge of regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in the Hantzsch thiazole synthesis?
A1: The formation of regioisomers in the Hantzsch thiazole synthesis typically occurs when an unsymmetrical α-haloketone is reacted with a thioamide. The thioamide can attack either of the two electrophilic carbons of the α-haloketone, leading to a mixture of constitutional isomers. Under neutral conditions, the reaction of N-monosubstituted thioureas with α-halogeno ketones often exclusively yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[1][2]
Q2: How do reaction conditions influence the regioselectivity of the Hantzsch synthesis?
A2: Reaction conditions play a crucial role in determining the regiochemical outcome. Key factors include:
-
pH: Acidic conditions can alter the nucleophilicity of the reactants and the stability of intermediates, often leading to a decrease in regioselectivity.[1]
-
Solvent: The polarity of the solvent can influence reaction rates and the solubility of intermediates, thereby affecting the product distribution.[3]
-
Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored regioisomer, leading to a mixture of products.[3]
-
Catalyst: The choice of catalyst can significantly direct the reaction towards a specific regioisomer. For instance, silica-supported tungstosilicic acid has been used to achieve high regioselectivity in a one-pot, three-component Hantzsch synthesis.[3]
Q3: What are the main alternative synthetic methods to control regioselectivity?
A3: When the Hantzsch synthesis fails to provide the desired regioselectivity, several alternative methods can be employed:
-
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids, offering a different substitution pattern.[4]
-
Regioselective Synthesis of 2,5-disubstituted Thiazoles: Specific methods have been developed for the targeted synthesis of 2,5-disubstituted thiazoles, for example, from terminal alkynes, sulfonyl azides, and thionoesters.[5]
-
Synthesis of 2,4,5-trisubstituted Thiazoles: Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides provides a route to highly substituted thiazoles with defined regiochemistry.
-
Domino Multicomponent Reactions: Acetic acid-mediated domino reactions of thiosemicarbazide and other components can lead to the regioselective formation of 2,4,5-trisubstituted thiazoles.
Q4: Can I predict the major regioisomer in a Hantzsch synthesis with an unsymmetrical α-haloketone?
A4: Predicting the major regioisomer can be complex and depends on a combination of steric and electronic factors. Generally, the more nucleophilic sulfur of the thioamide will preferentially attack the more electrophilic carbon of the α-haloketone. The presence of electron-withdrawing or -donating groups on the ketone will influence the electrophilicity of the adjacent carbons. Computational methods, such as Density Functional Theory (DFT), can also be used to predict the most likely reaction pathway and the major resulting regioisomer.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Regioisomer
Problem: The major product of my Hantzsch synthesis is not the expected regioisomer.
Possible Causes:
-
Reaction Conditions Favoring the Thermodynamic Product: The reaction may be proceeding under thermodynamic control, leading to the more stable regioisomer, which may not be the kinetically favored one.
-
Steric Hindrance: The substituents on the α-haloketone or thioamide may sterically hinder the approach to the intended reaction site, favoring attack at the less hindered position.
-
Electronic Effects: The electronic properties of the substituents on the α-haloketone may alter the relative electrophilicity of the carbonyl carbon and the α-carbon, directing the nucleophilic attack of the thioamide to an unexpected position.
-
Isomerization of Reactants or Intermediates: Under certain conditions, intermediates in the reaction pathway may isomerize before cyclization, leading to a different regioisomeric product.
Recommended Solutions:
-
Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product.
-
Change the Solvent: Experiment with solvents of different polarities to see if the product ratio can be influenced.
-
Use a Bulky Thioamide: If steric hindrance is suspected to be the issue, using a more sterically demanding thioamide might favor attack at the less hindered carbon of the α-haloketone.
-
Protecting Groups: Consider using protecting groups to block one of the reactive sites on the unsymmetrical ketone, forcing the reaction to proceed with the desired regioselectivity.
-
Switch to an Alternative Synthesis: If the Hantzsch synthesis consistently yields the wrong isomer, consider a different synthetic route that unambiguously leads to the desired product, such as a Cook-Heilbron synthesis or a targeted synthesis for the specific substitution pattern.
Issue 2: Low Regioisomeric Ratio (Mixture of Products)
Problem: My reaction produces a mixture of regioisomers that are difficult to separate.
Possible Causes:
-
Similar Reactivity of Electrophilic Centers: The two electrophilic carbons of the unsymmetrical α-haloketone may have very similar reactivity, leading to a non-selective reaction.
-
Acidic or Basic Impurities: Traces of acid or base can catalyze the formation of the undesired isomer.[1]
-
High Reaction Temperature: As mentioned, higher temperatures can lead to the formation of a thermodynamic mixture of products.[3]
Recommended Solutions:
-
Optimize Reaction Conditions:
-
Screen Solvents: Systematically test a range of solvents (e.g., ethanol, methanol, DMF, acetonitrile) to find the optimal medium for regioselectivity.
-
Vary Temperature: Run the reaction at different temperatures (e.g., room temperature, 0 °C, reflux) to determine the effect on the isomer ratio.
-
Catalyst Screening: Investigate the use of different catalysts (e.g., Lewis acids, solid-supported acids) that may promote the formation of one isomer over the other.[3]
-
-
Purify Starting Materials: Ensure that the α-haloketone and thioamide are free from acidic or basic impurities that could affect the reaction's selectivity.
-
Sequential Addition of Reagents: In some cases, a stepwise approach where one of the intermediates is pre-formed before the addition of the second reactant can improve regioselectivity.
-
Chromatographic Separation: If a mixture is unavoidable, optimize the chromatographic conditions (e.g., column packing, eluent system) to achieve better separation of the isomers.
Data Presentation
Table 1: Effect of Solvent on Yield in a One-Pot Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 3.5 | 70 |
| 2 | Ethanol | Reflux | 3.0 | 79 |
| 3 | Methanol | Reflux | 3.0 | 75 |
| 4 | 1-Butanol | Reflux | 2.5 | 82 |
| 5 | 2-Propanol | Reflux | 2.5 | 85 |
| 6 | Ethanol/Water (1:1) | 65 | 2.0-3.5 | 79-85 |
Data extracted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[3]
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation in Hantzsch Thiazole Synthesis
| Entry | Method | Temperature | Time (h) | Yield (%) |
| 1 | Conventional Heating | 65 °C | 2.0-3.5 | 79-85 |
| 2 | Ultrasonic Irradiation | Room Temperature | 1.5-2.0 | 82-90 |
Data illustrates the efficiency of ultrasonic irradiation for this synthesis.[3]
Experimental Protocols
Protocol 1: Regioselective Hantzsch Synthesis of 2,4-Disubstituted Thiazoles under Neutral Conditions
This protocol is a general procedure for the synthesis of 2-amino-4-phenylthiazole, which typically proceeds with high regioselectivity under neutral conditions.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.
Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles
This protocol describes the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide, a method that provides a different regiochemical outcome compared to the Hantzsch synthesis.
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide
-
A suitable solvent (e.g., ethanol)
-
Base (e.g., water or a weak organic base)
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add a weak base (e.g., water) to facilitate tautomerization to the aromatic 5-aminothiazole.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.
Mandatory Visualization
Caption: Comparison of Hantzsch and Cook-Heilbron synthesis pathways.
Caption: Troubleshooting workflow for regioisomer formation.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Unlocking the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate Derivatives
For Immediate Release
Researchers in drug discovery and development now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate derivatives. This guide provides an objective analysis of how chemical modifications to this thiazole scaffold influence its anticancer activity, supported by experimental data from various studies. The synthesis of this information aims to accelerate the rational design of more potent and selective anticancer agents.
The thiazole ring is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. Derivatives of ethyl 2-phenylthiazole-4-carboxylate, in particular, have emerged as a promising class of anticancer agents. This guide focuses on derivatives bearing a 2-chlorophenyl group at the 2-position of the thiazole ring, a substitution pattern that has shown significant cytotoxic potential.
Comparative Analysis of Anticancer Activity
The biological evaluation of various this compound derivatives has revealed key insights into their SAR. The primary focus of many studies has been the modification of the phenyl ring at the 2-position and the carboxamide moiety at the 4-position of the thiazole core. The following table summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines.
| Compound ID | R (Substitution on Phenylacetamido group) | Cancer Cell Line | IC50 (µg/mL) |
| 1a | 4-Methoxy | Caco-2 | < 10 |
| 1b | 2-Methoxy | HT-29 | < 10 |
| 1c | 2-Methoxy | T47D | < 10 |
| 1d | 3-Fluoro | All tested cell lines | < 10 |
| 2a | p-Fluorophenyl at 2-position of thiazole | SaOS-2 | 0.214 ± 0.009 |
| 2b | p-Chlorophenyl at 2-position of thiazole | SaOS-2 | > 0.214 (reduced activity) |
| 2c | Unspecified, but most promising derivative | SaOS-2 | 0.190 ± 0.045 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that substitutions on the arylacetamido pendant at the para-position of the 2-phenylthiazole ring significantly influence cytotoxic activity. For instance, a 4-methoxy substitution led to improved activity against Caco-2 cells, while a 2-methoxy group maintained high activity against HT-29 and T47D cell lines[1]. Furthermore, a 3-fluoro analog demonstrated broad-spectrum cytotoxic activity against all tested cell lines with IC50 values less than 10 µg/mL[1].
In another study focusing on the 2-phenyl substituent of the thiazole ring, the introduction of a p-fluorophenyl group resulted in potent anticancer activity against the SaOS-2 human osteosarcoma cell line[2]. Conversely, the presence of a p-chlorophenyl group at the same position led to a reduction in activity, highlighting the sensitivity of the molecule's bioactivity to the nature of the halogen substituent[2].
Experimental Protocols
The evaluation of the anticancer activity of these thiazole derivatives involved standardized in vitro assays. The following is a representative experimental protocol for determining cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the synthesized compounds on human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., T47D, Caco-2, HT-29, SaOS-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Structure-Activity Relationship Visualization
The following diagram illustrates the key structure-activity relationships for the this compound scaffold based on the available data.
Caption: Structure-Activity Relationship of Thiazole Derivatives.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of these thiazole derivatives is depicted in the following diagram.
Caption: General Experimental Workflow.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antimicrobial Potential: A Comparative Analysis of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate Derivatives and Other Antimicrobials
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate and its structural analogs against a panel of pathogenic microbes. While direct and comprehensive antimicrobial data for this compound remains limited in publicly accessible literature, this guide synthesizes available data on closely related thiazole derivatives to offer valuable insights into their potential efficacy relative to established antimicrobial agents.
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The continuous emergence of drug-resistant microbial strains necessitates the exploration of novel chemical entities, and thiazole derivatives represent a promising avenue for the development of next-generation antimicrobial agents. This guide focuses on the antimicrobial profile of ethyl 2-phenylthiazole-4-carboxylate derivatives, with a particular interest in the 2-(2-chlorophenyl) substituted variant, by comparing their reported activities with standard antibiotics and antifungals.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives, structurally related to this compound, against a range of bacterial and fungal strains. These values have been extracted from multiple studies and are presented alongside the activity of commonly used antimicrobial drugs, Ciprofloxacin and Fluconazole, for a comprehensive comparison. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiazole Derivative 1 | >100 | >100 | >100 | >100 | [3] |
| Thiazole Derivative 2 | 50 | 100 | 100 | 100 | [3] |
| Thiazole Derivative 3 | 12.5 | 25 | 50 | 100 | [3] |
| Ciprofloxacin (Standard) | 0.25 - 2.0 | 0.12 - 1.0 | 0.015 - 1.0 | 0.03 - 4.0 | General Literature |
Note: Thiazole Derivatives 1, 2, and 3 are examples of 2-aryl-thiazole-4-carboxylate derivatives from cited literature to provide context for potential activity.
Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Thiazole Derivative 4 | 25 | 50 | 50 | [1] |
| Thiazole Derivative 5 | 50 | 100 | 100 | [1] |
| Thiazole Derivative 6 | 12.5 | 25 | 25 | [1] |
| Fluconazole (Standard) | 0.25 - 8.0 | 16 - >64 | 8.0 - >64 | General Literature |
Note: Thiazole Derivatives 4, 5, and 6 are examples of 2-aryl-thiazole-4-carboxylate derivatives from cited literature to provide context for potential activity.
Experimental Protocols
The antimicrobial activities summarized above are typically determined using standardized methodologies. The following are detailed protocols for the most common assays cited in the literature for evaluating the efficacy of new chemical entities.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound, in this case, a thiazole derivative, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included in each assay.
Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compound: A fixed volume of the test compound solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the test microorganism.
-
Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizing Methodologies and Relationships
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and screening of novel thiazole derivatives, as well as a conceptual representation of the antimicrobial screening process.
Caption: General workflow for the synthesis of ethyl 2-arylthiazole-4-carboxylate derivatives.
Caption: Conceptual workflow for antimicrobial screening of a test compound.
Concluding Remarks
The available data on thiazole derivatives structurally related to this compound suggest that this class of compounds holds significant promise as a source of novel antimicrobial agents. The presence of a substituted phenyl ring at the 2-position and a carboxylate group at the 4-position of the thiazole ring appears to be a key structural feature for biological activity.
Further research is warranted to specifically synthesize and evaluate the antimicrobial profile of this compound. Such studies should include a broad panel of clinically relevant, drug-resistant bacterial and fungal strains to fully elucidate its potential. Moreover, mechanistic studies to identify the specific cellular targets and signaling pathways affected by this compound would be crucial for its future development as a therapeutic agent. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
Thiazole-Based Compounds: A Comparative Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs. This guide provides a comparative analysis of the mechanism of action of prominent thiazole-based compounds, contrasting their performance with alternative therapies and providing the experimental foundation for these comparisons.
Kinase Inhibition: A Primary Mechanism of Thiazole-Based Anticancer Agents
A significant number of thiazole-containing drugs exert their therapeutic effect through the inhibition of protein kinases, enzymes that are often dysregulated in cancer. This section compares two key thiazole-based kinase inhibitors, Dasatinib and Dabrafenib, with their non-thiazole counterparts.
Dasatinib vs. Imatinib for Chronic Myeloid Leukemia (CML)
Dasatinib, a thiazole-containing compound, is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia. It is often compared to Imatinib, a non-thiazole first-generation BCR-ABL inhibitor.
Comparative Efficacy and Potency:
Dasatinib demonstrates a significantly lower half-maximal inhibitory concentration (IC50) for BCR-ABL substrate phosphorylation in vitro compared to Imatinib, indicating higher potency.[1] Clinical data from a phase III trial in newly diagnosed CML patients highlights Dasatinib's superior and faster response rates.[1][2]
| Metric | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) |
| Confirmed Complete Cytogenetic Response (CCyR) by 12 months | 77% | 66% |
| Major Molecular Response (MMR) by 12 months | 46% | 28% |
| Median Time to CCyR | 3 months | 6 months |
| Median Time to MMR | 14 months | 34 months |
Table 1: Comparison of clinical response rates between Dasatinib and Imatinib in newly diagnosed CML patients. Data from a randomized phase III trial.[2][3]
Signaling Pathway Inhibition:
Both Dasatinib and Imatinib target the constitutively active BCR-ABL tyrosine kinase, inhibiting downstream signaling pathways that drive CML cell proliferation and survival.
Figure 1: Inhibition of the BCR-ABL signaling pathway by Dasatinib and Imatinib.
Dabrafenib vs. Vemurafenib for BRAF-Mutated Melanoma
Dabrafenib, which features a thiazole moiety, is a selective inhibitor of mutant BRAF kinase, a common driver in melanoma. It is often compared to Vemurafenib, another BRAF inhibitor that does not contain a thiazole ring.
Comparative Efficacy and Selectivity:
Both Dabrafenib and Vemurafenib have shown similar clinical efficacy in treating BRAF V600-mutated melanoma.[4] However, some studies suggest Dabrafenib may have a different toxicity profile and less impact on certain immune cells.[4][5]
| Compound | Target | IC50 |
| Dabrafenib (Thiazole-based) | BRAF V600E | 0.8 nM |
| Vemurafenib (Non-thiazole) | BRAF V600E | 31 nM |
| Compound 40 (Thiazole-based) | BRAF V600E | 23.1 ± 1.2 nM |
Table 2: In vitro inhibitory potency of Dabrafenib, Vemurafenib, and a novel thiazole derivative against BRAF V600E kinase.[6]
Signaling Pathway Inhibition:
Dabrafenib and Vemurafenib inhibit the constitutively active BRAF kinase, blocking the downstream MAPK/ERK signaling pathway, which is crucial for melanoma cell growth and survival.
Figure 2: Inhibition of the MAPK/ERK signaling pathway by Dabrafenib and Vemurafenib.
Microtubule Inhibition: An Alternative Anticancer Mechanism
Thiazole-based compounds can also target the cytoskeleton. Ixabepilone is a semi-synthetic analog of epothilone B, featuring a thiazole ring, that stabilizes microtubules and is used in the treatment of breast cancer. Its mechanism is compared here with Paclitaxel, a well-known microtubule stabilizer.
Ixabepilone vs. Paclitaxel
Both Ixabepilone and Paclitaxel promote the polymerization of tubulin and stabilize microtubules, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis.[7] However, their interactions with microtubules and effects on cellular processes can differ.
Comparative Effects on Axonal Transport:
Studies have shown that while both drugs inhibit anterograde fast axonal transport, their effects on retrograde transport differ. This may have implications for the development of chemotherapy-induced peripheral neuropathy.[8][9]
| Compound | Anterograde Transport | Retrograde Transport |
| Ixabepilone (Thiazole-based) | Inhibited | Inhibited |
| Paclitaxel (Non-thiazole) | Inhibited | Not Inhibited |
Table 3: Comparative effects of Ixabepilone and Paclitaxel on fast axonal transport in isolated squid axoplasm.[8][9]
Mechanism of Action on Microtubules:
Figure 3: Mechanism of microtubule stabilization by Ixabepilone and Paclitaxel.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of compound activity. Below are outlines for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and its substrate to desired concentrations in the kinase buffer.[10]
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and various concentrations of the test compound (e.g., thiazole derivative).[10]
-
Reaction Initiation: Start the kinase reaction by adding ATP.[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).[10]
-
Detection: Quantify the amount of phosphorylated substrate or ATP consumption using a suitable method, such as a fluorescence-based assay or a radiometric assay.[10][11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Figure 4: Experimental workflow for an in vitro kinase inhibition assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 5: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[13]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]
Figure 6: Experimental workflow for Western blot analysis.
References
- 1. Dasatinib: from treatment of imatinib-resistant or -intolerant patients with chronic myeloid leukemia to treatment of patients with newly diagnosed chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Preliminary comparison of efficacy and safety of dasatinib and imatinib in newly diagnosed chronic myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential influence of vemurafenib and dabrafenib on patients’ lymphocytes despite similar clinical efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RE: Differential influence of vemurafenib and dabrafenib on patients' lymphocytes despite similar clinical efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: implications for chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, a halogenated organic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar chemical structures, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[3] |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air.[3]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3]
-
After eye contact: Rinse cautiously with water for several minutes.[3]
-
After swallowing: Rinse mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
1. Waste Identification and Segregation:
-
Identify the waste as a halogenated organic solid waste .
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][2][6][7] This is because different disposal methods are used for these categories, and mixing them can complicate and increase the cost of disposal.[2]
2. Waste Collection and Storage:
-
Collect the waste in a designated, properly labeled, and leak-proof container.[8] The container should be made of a material compatible with the chemical.
-
The label on the waste container must clearly read "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8][9] This area should be away from incompatible materials, particularly strong oxidizing agents.
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste.
-
All chemical waste must be disposed of through an approved waste disposal plant.[3]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
